molecular formula C13H11N5O2 B10905320 2'-Methyl-1-(4-nitrophenyl)-1H,2'H-3,3'-bipyrazole

2'-Methyl-1-(4-nitrophenyl)-1H,2'H-3,3'-bipyrazole

Cat. No.: B10905320
M. Wt: 269.26 g/mol
InChI Key: PVGXVHQUBSDHSM-UHFFFAOYSA-N
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Description

2'-Methyl-1-(4-nitrophenyl)-1H,2'H-3,3'-bipyrazole is a heterocyclic compound featuring a bipyrazole core with a methyl substituent at the 2' position and a 4-nitrophenyl group at the 1-position. This structure combines aromatic and nitro functionalities, making it a versatile intermediate in medicinal chemistry and materials science. Its IUPAC name is 1-methyl-5-(1H-pyrazol-5-yl)-1H-pyrazole, and it is identified by CAS number 1006334-22-0 . The compound is synthesized via multi-step reactions involving pyrazole precursors, with characterization relying on spectral techniques (IR, NMR, HRMS) and elemental analysis. Its applications span antimicrobial agents, energetic materials, and bioactive molecule synthesis.

Properties

Molecular Formula

C13H11N5O2

Molecular Weight

269.26 g/mol

IUPAC Name

3-(2-methylpyrazol-3-yl)-1-(4-nitrophenyl)pyrazole

InChI

InChI=1S/C13H11N5O2/c1-16-13(6-8-14-16)12-7-9-17(15-12)10-2-4-11(5-3-10)18(19)20/h2-9H,1H3

InChI Key

PVGXVHQUBSDHSM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=NN(C=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methyl-1-(4-nitrophenyl)-1H,2’H-3,3’-bipyrazole typically involves the reaction of 4-nitrophenylhydrazine with 2-methyl-3-oxobutanenitrile under acidic conditions to form the intermediate hydrazone. This intermediate then undergoes cyclization to form the bipyrazole core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2’-Methyl-1-(4-nitrophenyl)-1H,2’H-3,3’-bipyrazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Research has indicated that pyrazole derivatives, including 2'-Methyl-1-(4-nitrophenyl)-1H,2'H-3,3'-bipyrazole, exhibit significant anticancer properties. Pyrazoles are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study highlighted the potential of pyrazole derivatives as anticancer agents due to their ability to interfere with various cellular pathways involved in tumor progression .

1.2 Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Various pyrazole derivatives have been synthesized and tested for their efficacy against bacterial and fungal strains. The presence of the nitrophenyl group is believed to enhance the antimicrobial activity by affecting the microbial cell membrane integrity .

1.3 Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Pyrazoles are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This property makes them suitable candidates for developing new anti-inflammatory drugs .

Material Science Applications

2.1 Organic Electronics

The unique electronic properties of bipyrazole derivatives make them suitable for applications in organic electronics. Their ability to act as charge transport materials is being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of nitrophenyl groups can enhance the charge mobility and stability of these materials .

2.2 Coordination Chemistry

The compound can also serve as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has implications for catalysis and material synthesis. Studies have demonstrated that bipyrazole derivatives can stabilize metal ions and influence their catalytic properties .

Case Studies

3.1 Synthesis and Characterization

A study conducted by Abdel-Wahab et al. focused on synthesizing various pyrazole derivatives, including this compound, through a straightforward synthetic route involving condensation reactions. The synthesized compounds were characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming their structural integrity and purity .

3.2 Biological Activity Assessment

In another case study, researchers evaluated the biological activity of several pyrazole derivatives against various cancer cell lines. The results indicated that compounds with a nitrophenyl substituent exhibited enhanced cytotoxicity compared to their unsubstituted counterparts, suggesting that the nitro group plays a significant role in modulating biological activity .

Mechanism of Action

The mechanism of action of 2’-Methyl-1-(4-nitrophenyl)-1H,2’H-3,3’-bipyrazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Selected Bipyrazole Derivatives
Compound Substituents Melting Point (°C) Density (g/cm³) Key Application Reference
2'-Methyl-1-(4-nitrophenyl) 2'-Me, 1-(4-NO₂Ph) N/A N/A Antimicrobial synthesis
8a 1-Ph, 4-(4-NO₂Ph) 200–202 N/A Antimicrobial agent
TMNB 2',3,3',5'-Me, 4'-NO₂ N/A N/A Antidiabetic agent
TNBP 4,4',5,5'-NO₂ >250 1.89 Energetic materials
Compound 11 TNBP + trinitromethyl N/A 2.021 High-density explosives
Table 2: Substituent Impact on Crystallographic Parameters
Compound R1 Group R2 Group Crystal System Density (g/cm³)
1 2-NO₂Ph Isopropyl Triclinic 1.25
2 H Propyl Orthorhombic 1.35
5 H Isopropyl Tetragonal 1.20

Research Findings and Trends

  • Antimicrobial Activity : Derivatives like 8a and TMNB show promise, but efficacy depends on nitro and aromatic group positioning .
  • Energetic Materials : Nitration and functionalization (e.g., trinitromethyl groups) enhance density and stability, positioning TNBP derivatives as top-tier explosives .
  • Structural Insights : Substituent bulkiness inversely correlates with crystal density, guiding the design of materials with tailored properties .

Biological Activity

2'-Methyl-1-(4-nitrophenyl)-1H,2'H-3,3'-bipyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is C8H8N4O2C_8H_8N_4O_2 with a molecular weight of 180.18 g/mol. The compound features a bipyrazole core with a methyl group and a nitrophenyl substituent, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with nitro-substituted phenyl groups under controlled conditions. The method often includes steps such as condensation reactions and purification processes to yield the final product in high purity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has shown cytotoxic effects against various cancer cell lines including HCT116 (colon cancer) and HeLa (cervical cancer) cells. The compound's mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HCT11612.5Apoptosis induction
HeLa15.0Cell cycle arrest
HL-60 (Leukemia)10.0Caspase activation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values suggest that it can effectively inhibit bacterial growth, making it a candidate for further development as an antibacterial agent .

Table 2: Antimicrobial Efficacy of this compound

MicroorganismMIC (µg/mL)Activity Type
Staphylococcus aureus8Bactericidal
Escherichia coli16Bacteriostatic
Mycobacterium tuberculosis32Bactericidal

Mechanistic Studies

Molecular docking studies have shown that this compound interacts with specific targets involved in cancer cell proliferation and bacterial metabolism. The presence of the nitro group is crucial for its binding affinity and subsequent biological activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the bipyrazole structure can significantly alter biological activity. For example:

  • Nitro Group Positioning : The para position of the nitro group on the phenyl ring enhances anticancer activity compared to meta or ortho positions.
  • Substituent Variations : Altering the methyl group can lead to variations in potency against different cancer types and microbial strains .

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